(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
CAS No.: 71005-54-4
Cat. No.: VC21523145
Molecular Formula: C16H12O4
Molecular Weight: 268.26g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71005-54-4 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26g/mol |
| IUPAC Name | (2Z)-2-[(2-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C16H12O4/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9,17H,1H3/b15-8- |
| Standard InChI Key | ICMWTPVWUOBMQZ-NVNXTCNLSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3O)/O2 |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one possesses a benzofuran scaffold with a 2-hydroxybenzylidene group at the 2-position and a methoxy group at the 6-position. The compound features a Z-configuration at the exocyclic double bond connecting the benzofuran and phenyl rings. This configuration is critical for its biological activity and chemical behavior . The molecular structure contains multiple functional groups including a ketone moiety, an ether linkage, a hydroxyl group, and a methoxy substituent that collectively influence its physicochemical properties and biological interactions.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are summarized in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.
Table 1. Physical and Chemical Properties of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
Synthesis Methods
Synthetic Routes
The primary synthetic route for (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one involves a condensation reaction between 2-hydroxybenzaldehyde and 6-methoxy-1-benzofuran-3(2H)-one (also known as 6-methoxybenzofuran-3-one). This approach exemplifies the general synthetic pathway for aurones, which typically involves the condensation of appropriate benzofuranones with aromatic aldehydes. The reaction mechanism proceeds through an aldol-type condensation followed by dehydration to form the exocyclic double bond with a Z-configuration.
Reaction Conditions
The synthesis is generally performed under basic conditions, which facilitate the condensation reaction. Typical reaction conditions are outlined in Table 2.
Table 2. Typical Reaction Conditions for the Synthesis of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one
| Parameter | Condition | Notes |
|---|---|---|
| Base | Sodium hydroxide or potassium hydroxide | Facilitates the formation of the benzylidene linkage |
| Solvent | Ethanol or methanol | Provides suitable medium for reaction |
| Temperature | Reflux conditions | Typically between 60-80°C |
| Time | 2-24 hours | Depends on specific reaction conditions |
| Purification | Recrystallization or column chromatography | To obtain the pure compound |
The starting material, 6-methoxybenzofuran-3(2H)-one, can itself be synthesized from 2-hydroxy-4-methoxyphenylacetic acid or related precursors. The condensation reaction typically yields the Z-isomer predominantly due to steric factors, though trace amounts of the E-isomer may also form depending on reaction conditions .
Chemical Reactivity
Structure-Reactivity Relationships
The reactivity of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is significantly influenced by its functional groups. The 2-hydroxy group on the benzylidene moiety can participate in hydrogen bonding and increases the compound's potential for interactions with biological targets. The methoxy group at the 6-position affects the electron density of the benzofuran system, influencing its reactivity and biological activity. The exocyclic double bond can participate in various addition reactions, while the ketone group at position 3 serves as a potential site for nucleophilic attack.
Common Reactions
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can undergo several reactions typical of aurones and related flavonoids:
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Oxidation reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
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Reduction reactions: The benzylidene group can be reduced to form a benzyl derivative.
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Substitution reactions: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
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Isomerization: Under certain conditions, the Z-configuration can isomerize to the E-configuration.
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Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
These reactions provide avenues for creating structural analogues with potentially enhanced biological activities or improved pharmacokinetic properties.
Biological Activities
Anticancer Properties
Aurones, including (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one and related compounds, have demonstrated promising anticancer activities in various studies. Research has shown that aurones can inhibit ATP-dependent enzymes and proteins by mimicking the adenine of ATP, which is essential for the function of enzymes and receptors . The benzofuranone structure of aurones is assumed to be key to this mimicry and contributes to their efficacy.
Studies on similar aurone derivatives have revealed significant cytotoxic activity against various cancer cell lines. For instance, certain aurones with hydroxy and methoxy substituents have shown potent activity against human leucocythemia and colorectal carcinoma cell lines with IC50 values in the low micromolar range . The presence of the 2-hydroxy group on the benzylidene moiety and the 6-methoxy group on the benzofuran ring in (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one may contribute to similar anticancer properties, though specific studies on this exact compound are more limited.
Antioxidant Activities
Flavonoids, including aurones, are known for their antioxidant properties. The hydroxy group in (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can act as a hydrogen donor to neutralize free radicals, contributing to its potential antioxidant activity. This property may be valuable in preventing oxidative stress-related damage, which is implicated in various pathological conditions including cancer, neurodegenerative diseases, and aging.
Anti-inflammatory Effects
Aurones have demonstrated anti-inflammatory properties in various studies. They may inhibit pro-inflammatory cytokines, particularly TNF-α, which plays a crucial role in inflammatory diseases. The specific anti-inflammatory potential of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one would depend on its ability to interact with relevant cellular targets and signaling pathways involved in the inflammatory response.
Structure-Activity Relationships
Key Structural Features for Biological Activity
Structure-activity relationship (SAR) studies on aurones have provided insights into the structural features that contribute to their biological activities. Table 3 summarizes some key findings from SAR studies on aurones related to (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one.
Table 3. Structure-Activity Relationships of Aurones
Comparison with Similar Compounds
Comparing (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one with structurally related aurones provides valuable insights into how specific structural modifications affect biological activity. Table 4 presents a comparison of this compound with several related aurone derivatives.
Table 4. Comparison of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one with Related Aurones
Research Applications
Pharmaceutical Applications
(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one and related aurones have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Based on their biological activities, potential pharmaceutical applications include:
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Anticancer agents: The compound's potential to inhibit ATP-dependent enzymes makes it a candidate for developing anticancer drugs, particularly those targeting specific signaling pathways involved in cancer cell proliferation.
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Antioxidant therapeutics: Its antioxidant properties could be exploited in developing treatments for oxidative stress-related conditions.
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Anti-inflammatory drugs: The anti-inflammatory potential could be valuable in developing treatments for inflammatory disorders.
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Enzyme inhibitors: Its structure allows for interaction with various enzymes, making it a potential scaffold for developing specific enzyme inhibitors.
Ongoing Research
Current research on aurones, including (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, focuses on several aspects:
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Synthesis of novel derivatives: Researchers are developing new synthetic routes to create structurally diverse aurone derivatives with enhanced biological activities.
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Mechanism of action studies: Investigations into the precise mechanisms by which these compounds exert their biological effects are ongoing.
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Structure-activity relationship refinement: Detailed SAR studies are being conducted to understand how specific structural features influence biological activity.
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Drug delivery systems: Research on incorporating these compounds into suitable drug delivery systems to improve their bioavailability and efficacy is in progress.
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Combination therapies: Studies on the potential synergistic effects of aurones with established therapeutic agents are being explored.
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